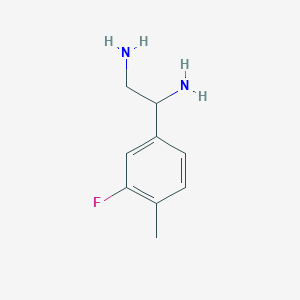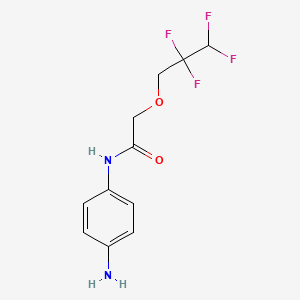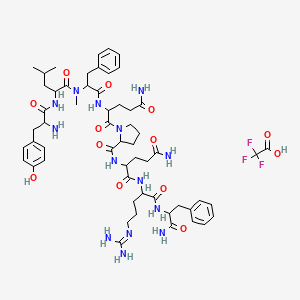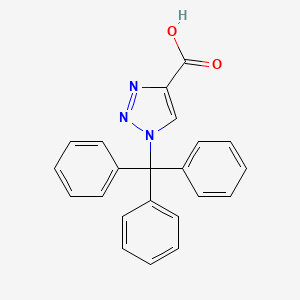
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to an ethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:
Nitration and Reduction: The starting material, 3-fluoro-4-methylbenzene, undergoes nitration to form 3-fluoro-4-methylnitrobenzene. This intermediate is then reduced to 3-fluoro-4-methylaniline.
Alkylation: The aniline derivative is subjected to alkylation using ethylene oxide or a similar reagent to introduce the ethane-1,2-diamine group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential in creating novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparación Con Compuestos Similares
- 1-(3-Fluorophenyl)ethane-1,2-diamine
- 1-(4-Methylphenyl)ethane-1,2-diamine
- 1-(3-Chloro-4-methylphenyl)ethane-1,2-diamine
Uniqueness: 1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound’s distinct structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and insights into chemical and biological processes.
Propiedades
Fórmula molecular |
C9H13FN2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
Clave InChI |
AZWZWUKMKCZLQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)

![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)



![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)



